ZK-Cdk

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

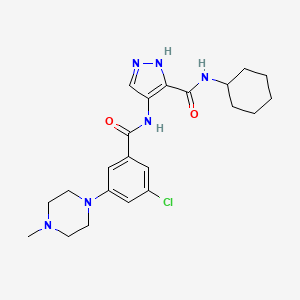

ZK-304709 is an oral multitarget tumor growth inhibitor with activity against cell-cycle progression and angiogenesis.

Scientific Research Applications

CDK Activity Sensors

CDK sensors have been developed to facilitate the study of the cell cycle in living cells. These genetically encoded fluorescent biosensors change their subcellular location upon CDK activation, which is primarily regulated by their association with cyclins, triggering cell-cycle progression. The use of CDK activity sensors has provided significant insights into the proliferation-quiescence decision, crucial for understanding stem cell maintenance and cancer cell dormancy (Martinez & Matus, 2022).

Quinazoline Derivatives Against CDK4/6

Research has focused on developing quinazoline derivatives as potential inhibitors against CDK4/6 kinase, playing a vital role in cell cycle and oncogenic transformation processes. This includes pharmacophore models, 3-D-QSAR, virtual screening, and docking studies to identify compounds with potential to inhibit or destroy cancer cell processes, such as in breast cancer (Anant et al., 2021).

CDK in Drug Discovery and Development

The Chemistry Development Kit (CDK) is a cheminformatics toolkit used in drug discovery, metabolomics, and toxicology, providing data structures and methods to manipulate chemical structures and perform computations. It has seen significant improvements in functionality, including atom typing, molecular formula handling, and enhanced performance in substructure searching and molecule rendering (Willighagen et al., 2017).

Virtual Screening of CDK9 Inhibitors

Virtual screening has identified CDK9 inhibitors as potential anticancer drugs. CDK9 plays a crucial role in transcription regulation, and its inhibition is a promising approach for cancer therapy. The screening process involves pharmacophore information generation, docking studies, and the identification of top-ranking compounds for further analysis (Kumar et al., 2017).

Photoaffinity Probes for CDK Family

The development of photoaffinity probes targeting the CDK family highlights the role of CDKs in cell cycle control and their implication in cancer. These probes are designed to bind to CDKs, allowing for the study of small molecule binding to protein families of interest. This approach facilitates the profiling of CDK inhibitors, aiding in the discovery of selective isoform inhibitors to achieve therapeutic effects while minimizing toxicity (Grant et al., 2019).

properties

CAS RN |

1010440-84-2 |

|---|---|

Molecular Formula |

C22H29ClN6O2 |

Molecular Weight |

444.96 |

IUPAC Name |

4-[[3-chloro-5-(4-methylpiperazin-1-yl)benzoyl]amino]-N-cyclohexyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H29ClN6O2/c1-28-7-9-29(10-8-28)18-12-15(11-16(23)13-18)21(30)26-19-14-24-27-20(19)22(31)25-17-5-3-2-4-6-17/h11-14,17H,2-10H2,1H3,(H,24,27)(H,25,31)(H,26,30) |

InChI Key |

OALDDSAHYZPJQM-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)NC3=C(NN=C3)C(=O)NC4CCCCC4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ZK-304709; ZK304709; ZK 304709 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)